molecular formula C10H20O2 B13463643 2-Cyclohexyl-2-ethoxyethan-1-ol

2-Cyclohexyl-2-ethoxyethan-1-ol

Cat. No.: B13463643
M. Wt: 172.26 g/mol
InChI Key: DRBPJEDUVJFCFD-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2-ethoxyethan-1-ol is an organic compound with the molecular formula C10H20O2. It is a versatile chemical used in various scientific research fields due to its unique chemical properties. This compound features a cyclohexyl group attached to an ethoxyethanol moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-2-ethoxyethan-1-ol typically involves the reaction of cyclohexylmagnesium bromide with ethylene oxide, followed by hydrolysis. The reaction conditions include:

    Cyclohexylmagnesium bromide: Prepared by reacting cyclohexyl bromide with magnesium in anhydrous ether.

    Ethylene oxide: Introduced to the reaction mixture under controlled temperature and pressure.

    Hydrolysis: The resulting product is hydrolyzed to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:

    Raw Material Handling: Ensuring the purity of cyclohexyl bromide and ethylene oxide.

    Reaction Control: Maintaining optimal temperature and pressure conditions.

    Purification: Using distillation and recrystallization techniques to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-2-ethoxyethan-1-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products Formed

    Oxidation: Cyclohexyl ethoxyacetic acid.

    Reduction: Cyclohexyl ethoxyethane.

    Substitution: Cyclohexyl ethoxyethyl halides.

Scientific Research Applications

2-Cyclohexyl-2-ethoxyethan-1-ol is utilized in various scientific research applications, including:

    Chemistry: As a solvent and intermediate in organic synthesis.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential use in drug development and pharmaceutical formulations.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2-ethoxyethan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, influencing metabolic processes. The compound’s cyclohexyl group provides steric hindrance, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simpler alcohol with a cyclohexyl group.

    Cyclohexylmethanol: Contains a methanol group instead of an ethoxyethanol moiety.

    2-Cyclohexyl-2-methoxyethan-1-ol: Similar structure with a methoxy group.

Uniqueness

2-Cyclohexyl-2-ethoxyethan-1-ol is unique due to its ethoxyethanol moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-cyclohexyl-2-ethoxyethanol

InChI

InChI=1S/C10H20O2/c1-2-12-10(8-11)9-6-4-3-5-7-9/h9-11H,2-8H2,1H3

InChI Key

DRBPJEDUVJFCFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(CO)C1CCCCC1

Origin of Product

United States

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